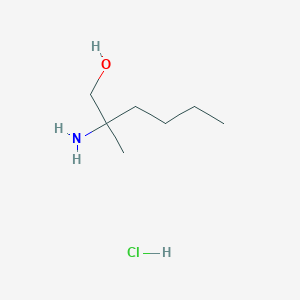

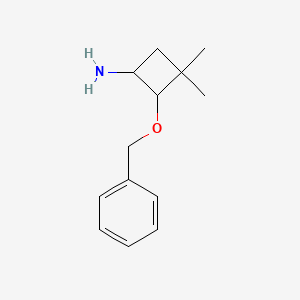

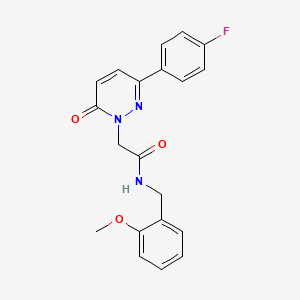

![molecular formula C17H19N5O3 B2879799 ethyl 2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate CAS No. 893937-74-1](/img/structure/B2879799.png)

ethyl 2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of triazole compounds has attracted much attention . This review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years . For example, in 2015, Chen et al. reported the synthesized method of 4-NO 2-1,5-trisubstituted-1,2,3-triazoles from nitroolefins and organic azides by copper-catalyzed [3+2] cycloaddition or oxidation reaction . At 110°C, 4-NO 2-1,5-trisubstituted-1,2,3-triazoles were prepared at high yield (96%) .

Molecular Structure Analysis

Triazole is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms . Triazoles exhibit substantial isomerism, depending on the positioning of the nitrogen atoms within the ring .

Chemical Reactions Analysis

The synthesis of fused 1,2,3-triazole containing scaffolds following a sequential multicomponent reaction (MCR)—intramolecular azide-alkyne cycloaddition (IAAC) approach has been reported . The reviewed reactions were cleverly designed so as to incorporate azide and alkyne functionalities in the MCR product which was then subjected to IAAC .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

The compound and its derivatives are often synthesized through innovative methods that enhance the efficiency and yield of the desired products. For example, the use of reagents like Ethyl 2-(2-tert-Butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE) facilitates the facile synthesis of ring-fused pyrimidin-4-one derivatives, showcasing the compound's role in creating complex heterocyclic structures (H. Kanno et al., 1991). This method exemplifies the compound's utility in generating diverse heterocyclic compounds that are essential in various chemical and pharmaceutical research.

Chemical Properties

The compound's chemical properties, including spectral, structural, and electrostatic features, are rigorously analyzed to understand its potential applications. Spectral, DFT/B3LYP, and molecular docking analyses offer insights into the compound's structure, electronic properties, and interactions with biological molecules, suggesting its utility in drug discovery and material science (Y. Sert et al., 2020). These studies are crucial for designing compounds with specific biological activities or material properties.

Biological Applications

Research into the biological applications of the compound and its derivatives includes the exploration of their potential as inhibitors for cancer treatment. Molecular docking studies indicate the compound's ability to bind to protein active sites, highlighting its potential as a pharmaceutical agent (Y. Sert et al., 2020). This aspect of research is pivotal for developing new therapeutic agents targeting various diseases.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3/c1-4-13(17(24)25-5-2)21-10-18-15-14(16(21)23)19-20-22(15)12-8-6-7-11(3)9-12/h6-10,13H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELSVPARRFWJNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)N1C=NC2=C(C1=O)N=NN2C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

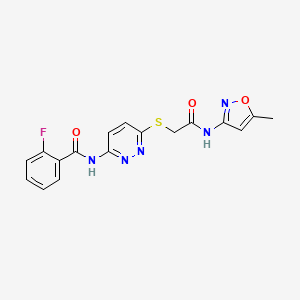

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2879719.png)

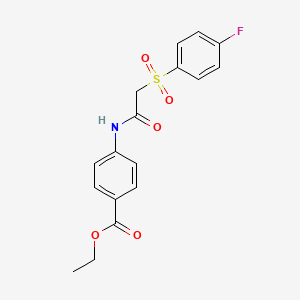

![N-cyclohexyl-4-isobutyl-5-oxo-1-[(2-oxo-2-phenylethyl)thio]-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2879724.png)

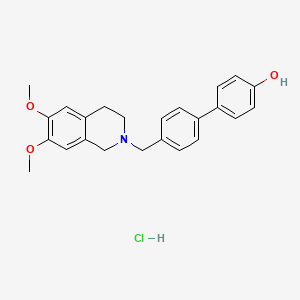

![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2879729.png)

![6-(4-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2879734.png)

![3,3-Dimethyl-1-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-azetanone](/img/structure/B2879736.png)